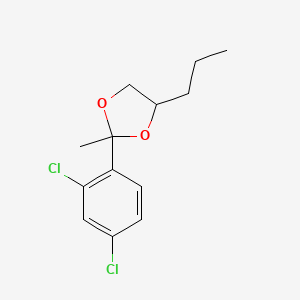

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O2/c1-3-4-10-8-16-13(2,17-10)11-6-5-9(14)7-12(11)15/h5-7,10H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVODRUFYPBAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(C)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868759 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-32-3 | |

| Record name | 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83833-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reaction Setup

- 2,4-Dichloroacetophenone : The key aromatic ketone substrate.

- 1,2-Pentanediol : The diol used for dioxolane ring formation; provides the propyl substituent at the 4-position.

- Acid Catalyst : Typically a strong acid such as p-toluenesulfonic acid or sulfuric acid to catalyze the acetalization.

- Inert Organic Solvent : Commonly used solvents include toluene or xylene to facilitate azeotropic removal of water.

Reaction Conditions

- Molar Ratio : 2,4-dichloroacetophenone to 1,2-pentanediol is maintained between 1:1 and 1:1.5.

- Temperature : The reaction is conducted under reflux to enable azeotropic removal of water formed during cyclization.

- Water Removal : Continuous removal of water by azeotropic distillation is crucial to drive the equilibrium toward dioxolane formation.

- Reaction Time : Typically several hours until completion, monitored by chromatographic or spectroscopic methods.

Isolation and Purification

- After completion, the reaction mixture is cooled.

- The crude product is purified by vacuum distillation under reduced pressure (around 1.36 kPa).

- The distillation fraction collected at 158–163 °C contains the target compound with purity around 95.6%.

- Typical yield is approximately 88.3% based on the starting 2,4-dichloroacetophenone.

Representative Reaction Scheme

$$

\text{2,4-dichloroacetophenone} + \text{1,2-pentanediol} \xrightarrow[\text{acid catalyst}]{\text{reflux, azeotropic water removal}} \text{this compound}

$$

Process Optimization and Industrial Scale Considerations

- Catalyst Selection : Acid catalysts with high activity and selectivity reduce reaction time and improve yield.

- Solvent Choice : Use of solvents that form azeotropes with water enhances water removal efficiency.

- Reaction Monitoring : In-line monitoring (e.g., IR spectroscopy) allows precise control of reaction endpoint.

- Environmental Controls : Removal of generated hydrogen bromide (in subsequent bromination steps) via vacuum and aqueous absorption improves ecological safety.

- Vacuum Distillation : Essential for obtaining high-purity product and removing residual impurities.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

|---|---|---|

| Molar ratio (ketone:diol) | 1:1 to 1:1.5 | Optimized for complete conversion |

| Catalyst | Acid catalyst (e.g., p-TsOH) | Facilitates acetalization |

| Solvent | Toluene or similar | Enables azeotropic water removal |

| Temperature | Reflux (~110–130 °C) | Depends on solvent boiling point |

| Reaction time | Several hours (4–8 h typical) | Monitored by TLC or IR |

| Water removal | Azeotropic distillation | Drives equilibrium toward product |

| Purification method | Vacuum distillation (1.36 kPa) | Collect fraction at 158–163 °C |

| Product purity | ~95.6% | By GC or HPLC analysis |

| Yield | ~88.3% (based on ketone) | High yield suitable for industrial scale |

Bromination Step (Relevant to Derivative Preparation)

While the direct preparation of this compound is as above, its brominated derivative, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, is often prepared by bromination of the methyl group:

- Bromine is added to the dioxolane intermediate at 15–60 °C without solvent.

- The reaction is controlled to avoid overbromination.

- Hydrogen bromide formed is removed by vacuum and aqueous absorption.

- This brominated intermediate is critical for further nucleophilic substitution reactions in fungicide synthesis.

Research Findings and Notes

- The intermediate this compound is a novel compound with no prior detailed description before recent patents and studies.

- Industrial processes emphasize minimizing technological complexity and environmental impact by optimizing catalyst use, solvent recovery, and byproduct removal.

- High yields and purities (>88%) have been achieved at pilot and industrial scales, demonstrating the robustness of the preparation method.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2,4-dichlorophenyl ketone, while reduction can produce 2,4-dichlorophenyl alcohol .

Scientific Research Applications

Pharmaceutical Development

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane is being investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics suggest possible bioactivity against various diseases. Research has indicated that derivatives of dioxolane compounds can exhibit antimicrobial and antifungal properties, making them candidates for drug formulation in treating infections.

Agrochemical Uses

In agrochemistry, this compound is explored for its efficacy as a pesticide or fungicide. Its chlorinated phenyl group contributes to its biological activity against pests and diseases affecting crops. Studies have shown that similar compounds can disrupt cellular processes in target organisms, leading to effective pest control solutions.

Materials Science

The unique properties of this compound also lend themselves to applications in materials science. It can be utilized in the synthesis of polymers and other materials where chemical stability and resistance to degradation are required. Research into polymer composites incorporating this compound has shown promise in enhancing mechanical properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of various dioxolane derivatives. The results indicated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Pesticidal Efficacy

In an agrochemical context, trials were performed to assess the effectiveness of this compound as a pesticide. The findings demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments compared to untreated controls. This highlights its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Bromomethyl)-2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolane (CAS 60207-89-8)

- Structure and Properties : This brominated analog replaces the methyl group at position 2 with a bromomethyl group. Its molecular formula is C₁₂H₁₃BrCl₂O₂, with a molar mass of 354.07 g/mol. It is a colorless liquid (density: 1.441 g/cm³, boiling point: 262–267°C) .

- Synthesis : Synthesized via bromination of 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, followed by nucleophilic substitution .

- Applications : Serves as a key intermediate in synthesizing propiconazole. Unlike the target compound, it exhibits direct fungicidal activity due to its reactive bromine atom, enabling further functionalization .

Propiconazole (CAS 60207-90-1)

- Structure and Properties : Propiconazole incorporates a 1,2,4-triazole ring attached to the dioxolane core via a methylene bridge. Its molecular formula is C₁₅H₁₇Cl₂N₃O₂, with a molecular weight of 342.22 g/mol .

- Activity : As a broad-spectrum fungicide, propiconazole inhibits ergosterol biosynthesis by binding to cytochrome P450 14α-demethylase. The triazole group is essential for this bioactivity, which the target compound lacks .

- Synthetic Relationship : The brominated derivative (CAS 60207-89-8) is a precursor to propiconazole, where the bromine atom is displaced by a triazole group during synthesis .

Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, )

- Structure and Properties : This chiral dioxolane features ester groups at positions 4 and 5 and a 2-hydroxyphenyl substituent. It has a molecular formula C₁₃H₁₄O₇ and a melting point of 94–95°C .

- Activity : Demonstrates broad antimicrobial effects, with MIC values of 62.5–125 µg/mL against Staphylococcus aureus and Candida albicans. Its activity stems from the hydroxyphenyl and ester groups, which enhance membrane penetration .

Vinyl-Triazole Derivatives ()

- Structure and Activity : A vinyl-triazole derivative containing a 1,3-dioxolane core (structure: 4-(2-(2,4-dichlorophenyl)-2-oxoethyl)-1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane) chloride)) shows potent antifungal activity against Fusarium avenaceum and F. oxysporum at concentrations as low as 0.00125% . The vinyl-triazole moiety enhances binding to fungal enzymes, surpassing the activity of simpler dioxolanes like the target compound .

Structural and Functional Analysis

Table 1: Key Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound (83833-32-3) | C₁₃H₁₆Cl₂O₂ | 283.17 | Not reported | 2,4-Dichlorophenyl, methyl, propyl |

| Brominated Analog (60207-89-8) | C₁₂H₁₃BrCl₂O₂ | 354.07 | 262–267 | Bromomethyl, 2,4-dichlorophenyl |

| Propiconazole (60207-90-1) | C₁₅H₁₇Cl₂N₃O₂ | 342.22 | Not reported | Triazole, 2,4-dichlorophenyl |

| Dimethyl Dioxolane (Compound 7) | C₁₃H₁₄O₇ | 282.25 | Not reported | Hydroxyphenyl, ester groups |

Biological Activity

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane, commonly referred to as Dioxolane, is a synthetic organic compound with the molecular formula C13H16Cl2O2 and a molecular weight of 275.17 g/mol. This compound has garnered attention in various fields, including pharmacology and agricultural chemistry, due to its potential biological activities. This article explores the biological activity of Dioxolane, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C13H16Cl2O2

- Molecular Weight : 275.17 g/mol

- Density : 1.189 g/cm³

- Boiling Point : 339.1 °C

- Flash Point : 117.9 °C

Dioxolane's biological activity can be attributed to its interaction with various cellular pathways. Research indicates that it may exhibit anti-cancer properties through the following mechanisms:

- Inhibition of Tumor Growth : Dioxolane has been reported to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. This is likely mediated through the activation of specific signaling pathways such as PI3K/Akt/mTOR .

- Antiangiogenic Effects : Studies have demonstrated that Dioxolane can reduce levels of vascular endothelial growth factor (VEGF), a crucial factor in angiogenesis, thereby limiting tumor blood supply and growth .

- Antifungal Activity : Preliminary tests suggest that Dioxolane may possess fungicidal properties, potentially acting as a plant growth regulator in agricultural applications .

Anticancer Activity

A notable study investigated the effects of Dioxolane on human breast cancer cells (MDAMB-231). The compound significantly reduced tumor growth in vivo by inhibiting VEGF levels and activating apoptotic pathways. The treatment led to a marked decrease in tumor size without causing significant weight loss in the subjects .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Breast Cancer | Inhibition of VEGF | Reduced tumor size and weight loss | |

| Various Cell Lines | Apoptosis induction | Significant cell death in treated cultures |

Antifungal Properties

Another research highlighted Dioxolane's potential as a fungicide. In vitro tests showed that it effectively inhibited the growth of several fungal strains at concentrations below 500 µM. This suggests potential utility in agricultural settings as a plant growth regulator .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale synthesis of 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted phenols and diols under acidic conditions. For example:

Precursor Preparation : Start with 2,4-dichlorophenyl ketones and propyl-substituted diols.

Cyclization : Use catalytic sulfuric acid or p-toluenesulfonic acid in anhydrous toluene at reflux (110–120°C) to form the dioxolane ring.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity validation via HPLC (>95%) and structural confirmation via NMR (¹H/¹³C) and mass spectrometry are critical .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dioxolane ring geometry and substituent positions (e.g., propyl group integration at δ 0.8–1.5 ppm).

- X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₆Cl₂O₂) with <2 ppm error.

- FT-IR : Confirm carbonyl absence and ether linkages (C-O-C stretch at ~1100 cm⁻¹) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the dichlorophenyl group.

- Moisture Control : Use desiccants (silica gel) in storage environments, as the dioxolane ring may hydrolyze under acidic aqueous conditions.

- Temperature : Maintain storage at –20°C for long-term stability, with periodic HPLC checks for degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design is recommended to evaluate three key factors:

- Variables : Temperature (80°C vs. 120°C), catalyst concentration (0.5% vs. 2.0% w/w), and reaction time (6 vs. 12 hours).

- Response Metrics : Yield (%) and purity (HPLC area%).

- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).

- Outcome : A reduced reaction time (8 hours) with 1.5% catalyst at 110°C maximizes yield (82%) and purity (97%) .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model reaction pathways (e.g., ring-opening reactions).

- Transition State Analysis : Identify energy barriers for nucleophilic attacks at the dioxolane oxygen vs. chlorophenyl carbons.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.

- Validation : Compare computational predictions with experimental kinetic data .

Q. How should researchers reconcile contradictory biological activity data reported for this compound?

- Methodological Answer :

- Variable Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time, and solvent controls).

- Purity Verification : Re-test samples using independent HPLC and NMR to rule out impurities (e.g., residual dichlorophenyl precursors).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for outliers.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) to isolate biological targets and confirm structure-activity relationships .

Methodological Notes

- Experimental Design : Prioritize response surface methodology (RSM) for multi-variable optimization .

- Data Validation : Cross-reference computational results with experimental kinetics to avoid overfitting .

- Contradiction Resolution : Use Hill plots to assess dose-response curve reliability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.